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molecular formula C10H17N3O4 B2477392 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 135829-81-1

5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2477392
M. Wt: 243.263
InChI Key: HILHBYAOSXSPQF-UHFFFAOYSA-N
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Patent
US05302712

Procedure details

To a suspension of ethyl ethoxymethylenecyanoacetate (21.7 g) in ethanol (65 ml) was added dropwise a solution of hydrazinoacetaldehyde diethyl acetal (19 g) in water (19 ml) under ice-cooling. The mixture was stirred at 80° C. for 1.5 hours and evaporated to remove ethanol. To the residue was 4N sodium hydroxide (64 ml), and the mixture was refluxed for 1 hour. The mixture was adjusted to pH 3.5 with concentrated hydrochloric acid at 10°-20° C., and the resulting precipitate was collected by filtration to give 1-(2,2-diethoxyethyl)-4-carboxy-5-aminopyrazole (8.60 g).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]#[N:12])[C:6]([O:8]CC)=[O:7])C.[CH2:13]([O:15][CH:16]([O:20][CH2:21][CH3:22])[CH2:17][NH:18][NH2:19])[CH3:14]>C(O)C.O>[CH2:13]([O:15][CH:16]([O:20][CH2:21][CH3:22])[CH2:17][N:18]1[C:11]([NH2:12])=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=[N:19]1)[CH3:14]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OC(CNN)OCC
Name
Quantity
19 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was adjusted to pH 3.5 with concentrated hydrochloric acid at 10°-20° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(CN1N=CC(=C1N)C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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